molecular formula C13H13NO2 B2579944 2-Amino-2-(4-methylnaphthalen-1-yl)acetic acid CAS No. 1259983-60-2

2-Amino-2-(4-methylnaphthalen-1-yl)acetic acid

Cat. No.: B2579944
CAS No.: 1259983-60-2
M. Wt: 215.252
InChI Key: LIJRJVOMQPVFMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(4-methylnaphthalen-1-yl)acetic acid is an organic compound with the molecular formula C13H13NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains an amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-methylnaphthalen-1-yl)acetic acid can be achieved through several methodsThe reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or dimethylformamide, and using catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-methylnaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-Amino-2-(4-methylnaphthalen-1-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-methylnaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence the compound’s biological activity, such as inhibiting enzymes or binding to receptors .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(naphthalen-1-yl)acetic acid: Lacks the methyl group on the naphthalene ring.

    2-Amino-2-(2-methylnaphthalen-1-yl)acetic acid: Has the methyl group in a different position on the naphthalene ring.

Uniqueness

2-Amino-2-(4-methylnaphthalen-1-yl)acetic acid is unique due to the specific position of the methyl group on the naphthalene ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with biological targets and distinct properties compared to its analogs .

Properties

IUPAC Name

2-amino-2-(4-methylnaphthalen-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-8-6-7-11(12(14)13(15)16)10-5-3-2-4-9(8)10/h2-7,12H,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJRJVOMQPVFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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